Testosterone enanthate

Description

Properties

IUPAC Name |

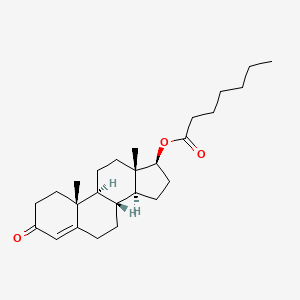

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h17,20-23H,4-16H2,1-3H3/t20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCBWIIFXDYGNZ-IXKNJLPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016540 | |

| Record name | Testosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

315-37-7 | |

| Record name | Testosterone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone enanthate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | testosterone enanthate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone enantate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6522T8N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34-39ºC, 36 - 37.5 °C | |

| Record name | Testosterone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testosterone enanthate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Testosterone Enanthate Signaling Pathways In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone (B1683101) enanthate is a synthetic derivative of testosterone, a primary androgenic hormone. It functions as a prodrug, being hydrolyzed in vivo to release testosterone.[1] Consequently, its biological effects and signaling pathways are those of testosterone itself. Testosterone plays a crucial role in the development and maintenance of male secondary sexual characteristics and has broader anabolic effects on tissues such as muscle and bone.[1] Understanding the intricate signaling pathways of testosterone at the cellular level is paramount for the development of novel therapeutics targeting androgen-responsive tissues and for elucidating the mechanisms of both physiological and pathological processes.

This technical guide provides a comprehensive overview of the in vitro signaling pathways of testosterone, the active metabolite of testosterone enanthate. It details the core genomic and non-genomic signaling cascades, provides methodologies for key experimental procedures, and presents available quantitative data to facilitate further research and drug development.

Core Signaling Pathways

Testosterone exerts its effects through two primary signaling pathways: the classical genomic pathway and the more recently elucidated non-genomic pathway.

Genomic Signaling Pathway

The genomic pathway involves the direct regulation of gene expression by testosterone through the androgen receptor (AR), a member of the nuclear receptor superfamily.[2]

Mechanism:

-

Ligand Binding: In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Testosterone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR.[2]

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.[2]

-

Dimerization and Nuclear Translocation: The activated AR molecules form homodimers and translocate into the nucleus.[2]

-

DNA Binding and Transcriptional Regulation: In the nucleus, the AR homodimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of androgen-responsive genes, leading to the synthesis of new proteins and subsequent physiological effects.[2]

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, testosterone can elicit rapid cellular responses that are independent of gene transcription. These non-genomic effects are mediated by a subpopulation of AR located at the cell membrane or within the cytoplasm, which can activate various downstream signaling cascades.[1][3]

Key Non-Genomic Pathways:

-

MAPK/ERK Pathway: Testosterone can rapidly activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This involves the activation of Src kinase, which can then lead to a cascade of phosphorylation events, ultimately resulting in the phosphorylation and activation of ERK1/2. Activated ERK can then phosphorylate various cytoplasmic and nuclear targets, influencing processes like cell proliferation and survival.[3][4]

-

PI3K/Akt Pathway: Testosterone has also been shown to activate the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. This can occur through the interaction of AR with the p85 regulatory subunit of PI3K. Activated Akt can then phosphorylate a variety of downstream targets, including mTOR and FOXO proteins, to regulate cell growth, proliferation, and metabolism.[5][6]

Quantitative Data

The following tables summarize available quantitative data for testosterone's interaction with its receptor and its effects on downstream signaling events in various in vitro models.

Table 1: Androgen Receptor Binding Affinity

| Ligand | Receptor Source | Dissociation Constant (Kd) | Reference |

| Testosterone | Rat Testis, Epididymis, and Prostate | 0.2 - 0.5 nM | [7] |

| Dihydrotestosterone (DHT) | Rat Testis, Epididymis, and Prostate | 0.2 - 0.5 nM | [7] |

| Testosterone | Human Prostatic Hyperplasia | ~50 nM (Ki) | [6] |

| Dihydrotestosterone (DHT) | Human Prostatic Hyperplasia | ~6 nM (Ki) | [6] |

| Testosterone | LNCaP cell membrane | 10.9 nM | [8] |

Table 2: In Vitro Dose-Response of Testosterone and its Analogs

| Cell Line | Assay | Ligand | EC50 | Effect | Reference |

| HEK293ARE/Gal4-Lux | Luciferase Reporter | Testosterone | - | Agonist | [9] |

| HEK293ARE/Gal4-Lux | Luciferase Reporter | 5α-dihydrotestosterone | - | Agonist | [9] |

| PC-3 | Western Blot (p-Akt) | Testosterone | - | Increased p-Akt at 10-1000 nM | [10] |

| MG-63 | qPCR | This compound | 10 µM | Upregulation of COL1A1, BGLAP, IBSP | [11][12] |

| LNCaP | Proliferation Assay | Dihydrotestosterone (DHT) | 0.1 - 10 nM | Peak proliferation | [13] |

Experimental Protocols

Western Blotting for Phosphorylated ERK (p-ERK) and Akt (p-Akt)

This protocol is a general guideline for assessing the activation of MAPK/ERK and PI3K/Akt pathways.

a. Cell Culture and Treatment:

-

Seed cells (e.g., LNCaP, PC-3) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

-

Treat cells with desired concentrations of this compound (or testosterone) for various time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (e.g., ethanol (B145695) or DMSO).

b. Protein Extraction:

-

After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

e. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[14][15]

f. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the signal of the phosphorylated protein to the corresponding total protein signal for each sample.

Luciferase Reporter Assay for Androgen Receptor Activity

This assay quantifies the transcriptional activity of the androgen receptor.[16]

a. Cell Culture and Transfection:

-

Seed AR-negative cells (e.g., HEK293) or AR-positive cells (e.g., LNCaP, 22Rv1) in a 96-well plate.[5][17]

-

If using AR-negative cells, co-transfect with an AR expression vector and a reporter plasmid containing an Androgen Response Element (ARE) driving the expression of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

-

For AR-positive cells, transfect with the ARE-luciferase reporter and a normalization control.

b. Cell Treatment:

-

After 24 hours of transfection, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.

-

Treat the cells with various concentrations of this compound or testosterone for 16-24 hours. Include a vehicle control.[5]

c. Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the firefly luciferase activity using a luminometer.

-

If a normalization control was used, add the appropriate substrate and measure its activity.

d. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

Plot the normalized luciferase activity against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.

RT-qPCR for Androgen-Responsive Gene Expression

This protocol measures the changes in mRNA levels of androgen-responsive genes.

a. Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as for Western blotting, but typically for longer time points (e.g., 6, 24, 48 hours) to allow for gene transcription and mRNA accumulation.

b. RNA Extraction:

-

After treatment, lyse the cells using a reagent like TRIzol.

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

c. cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.[3]

d. Quantitative PCR (qPCR):

-

Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes for target genes (e.g., PSA (KLK3), TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Typical cycling conditions are an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[3]

e. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

This compound, through its conversion to testosterone, activates a complex network of signaling pathways within target cells. The classical genomic pathway, mediated by the nuclear androgen receptor, directly regulates gene expression, leading to long-term cellular changes. In parallel, the non-genomic pathways, involving membrane-associated androgen receptors, trigger rapid signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which modulate a variety of cellular functions.

The experimental protocols detailed in this guide provide a robust framework for investigating these signaling events in vitro. While comprehensive quantitative data remains an area for further investigation, the provided information on binding affinities and dose-responses offers a valuable starting point for researchers. A thorough understanding of these intricate signaling networks is essential for the continued development of targeted therapies for a range of androgen-dependent conditions.

References

- 1. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgen receptor - Wikipedia [en.wikipedia.org]

- 3. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - Liao - Translational Andrology and Urology [tau.amegroups.org]

- 4. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]

- 5. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. benchchem.com [benchchem.com]

- 12. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. This compound: An In Vitro Study of the Effects Triggered in MG-63 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of Testosterone Enanthate in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of testosterone (B1683101) enanthate in commonly used rodent models. The information presented herein is intended to assist researchers and drug development professionals in designing and interpreting preclinical studies involving this long-acting androgen.

Introduction

Testosterone enanthate is a synthetic ester of the naturally occurring androgen, testosterone. Its esterification prolongs the release and therapeutic effect of testosterone, making it a widely used compound in both clinical and research settings. In preclinical drug development, rodent models, primarily rats and mice, are indispensable for evaluating the pharmacokinetic and pharmacodynamic properties of new chemical entities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in these models is crucial for the accurate interpretation of study results and their extrapolation to human clinical trials.

Testosterone Signaling Pathways

Testosterone exerts its physiological effects through multiple signaling pathways. The classical genomic pathway involves the binding of testosterone to the androgen receptor (AR) in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes.

Non-genomic pathways, which are more rapid, involve testosterone-mediated activation of intracellular signaling cascades. These can include the activation of Src kinase and subsequent downstream signaling through the epidermal growth factor receptor (EGFR) and mitogen-activated protein kinase (MAPK) pathways. Another non-genomic pathway involves the rapid influx of calcium ions ([Ca2+]) into the cell.

Pharmacokinetics of this compound in Rodent Models

The pharmacokinetics of this compound are characterized by its slow release from the injection depot, leading to a prolonged duration of action. Following intramuscular or subcutaneous administration, the ester is gradually absorbed into the systemic circulation and subsequently hydrolyzed by esterases to release active testosterone.

Mouse Models

Studies in mice have provided valuable insights into the pharmacokinetic profile of this compound following subcutaneous administration.

Table 1: Pharmacokinetic Parameters of Subcutaneous this compound in Female C57BL/6N Mice

| Dosage Regimen | Cmax (ng/mL) | Tmax | AUC | Half-life (t½) | Reference |

| 0.45 mg twice weekly | 1.30 - 9.05 | Not Reported | Not Reported | Not Reported | [1] |

| 5 mg pellet (60-day release) | 5.17 - 19.98 | Not Reported | Not Reported | Not Reported | [1] |

| 5 mg silastic implant | 3.09 - 19.87 | Not Reported | Not Reported | Not Reported | [1] |

Note: Data represents the range of testosterone levels observed over a 6-week period.

Rat Models

While this compound has been used in rat studies to investigate its physiological effects, detailed pharmacokinetic data, including Cmax, Tmax, AUC, and half-life, are not as readily available in the public domain as for other testosterone esters. However, comparative studies of long-acting testosterone esters in rats have indicated that this compound exhibits a prolonged release profile. One study noted that after castration, it took 48 hours for a measurable fall in the testosterone ester fraction in the fat to be observed, with a small amount still present after 10 days, suggesting a slow release and long half-life from tissue depots.[2] Another study in rats focused on the physiological effects of prolonged administration of this compound at doses of 1.2 or 2.4 mg/kg subcutaneously three times a week for 8 weeks, which resulted in increased plasma testosterone levels.[3]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible pharmacokinetic data. Below are key considerations and a general workflow for conducting pharmacokinetic studies of this compound in rodent models.

Animal Models

-

Species and Strain: Commonly used strains include C57BL/6 mice and Sprague-Dawley or Wistar rats.

-

Sex: The choice of male or female animals will depend on the research question.

-

Age and Weight: Animals should be of a consistent age and weight range to minimize variability.

-

Health Status: Only healthy animals should be used.

Formulation and Administration

-

Vehicle: this compound is typically dissolved in a sterile vegetable oil, such as sesame oil or castor oil, for injection.

-

Dose: The dose should be carefully calculated based on the animal's body weight.

-

Route of Administration: The most common routes are intramuscular (IM) and subcutaneous (SC). The choice of route can significantly impact the pharmacokinetic profile.

-

Injection Volume: The volume of the injection should be appropriate for the size of the animal to avoid discomfort and tissue damage.

Blood Sampling

-

Method: Common blood sampling techniques in rodents include tail vein, saphenous vein, and retro-orbital sinus sampling for serial collection, and cardiac puncture for terminal collection.

-

Frequency and Time Points: A sufficient number of blood samples should be collected at appropriate time points to accurately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases.

-

Sample Processing: Blood samples should be processed promptly to obtain plasma or serum, which is then stored frozen until analysis.

Bioanalysis

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying testosterone levels in biological matrices.

-

Validation: The bioanalytical method must be validated to ensure its accuracy, precision, selectivity, and stability.

Experimental Workflow

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.

Conclusion

This technical guide has summarized the available information on the pharmacokinetics of this compound in rodent models. While data in mice provides a good foundation, there is a clear need for more detailed and quantitative pharmacokinetic studies in rats to fully characterize the ADME properties of this important compound in this species. Adherence to rigorous and well-documented experimental protocols is paramount for generating high-quality data that can confidently guide drug development decisions.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound and dihydrothis compound in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Long-lived testosterone esters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of long-term administration of testosterone oenanthate on sympathetic neurotransmission to rat isolated seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

Testosterone Enanthate's Molecular Imprint on Prostate Cells: A Technical Guide to Gene Expression

For Immediate Release

This technical guide provides an in-depth analysis of the effects of testosterone (B1683101) enanthate and other androgens on gene expression in prostate cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from seminal studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction

Androgens, with testosterone as the primary male sex hormone, play a pivotal role in the normal development and function of the prostate gland. However, this signaling axis is also critically implicated in the pathogenesis and progression of prostate cancer.[1] Testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), exert their effects primarily through the androgen receptor (AR), a ligand-activated transcription factor that modulates the expression of a vast array of genes.[2][3] Understanding the precise changes in gene expression induced by androgens like testosterone enanthate is paramount for elucidating disease mechanisms and developing novel therapeutic strategies. This guide summarizes the current knowledge on androgen-regulated gene expression in prostate cancer cell lines, focusing on the widely studied LNCaP and VCaP models.

The Androgen Receptor Signaling Pathway

This compound, a synthetic ester of testosterone, acts as a prodrug that is converted to testosterone in the body. Testosterone then enters prostate cells and can be converted to the more potent androgen, DHT, by the enzyme 5α-reductase. Both testosterone and DHT bind to the androgen receptor (AR) in the cytoplasm. Upon ligand binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the regulatory regions of target genes, recruiting co-activators and the basal transcription machinery to initiate or suppress gene transcription.[4] This intricate signaling cascade ultimately dictates the cellular response to androgens.

References

- 1. RNA sequencing data of human prostate cancer cells treated with androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rna-seqblog.com [rna-seqblog.com]

- 4. Hedgehog/Gli supports androgen signaling in androgen deprived and androgen independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of testosterone enanthate in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of testosterone (B1683101) enanthate, a long-acting ester of testosterone, in various organic solvents. Understanding its solubility is critical for the development of stable, effective, and bioavailable pharmaceutical formulations, particularly for injectable depot preparations.

Core Physicochemical Properties

Testosterone enanthate (C₂₆H₄₀O₃) is a white or creamy-white crystalline powder.[1][2][3] Its large hydrophobic hydrocarbon chain significantly limits its solubility in aqueous solutions, rendering it practically insoluble in water.[1][3][4][5] Conversely, its ester and keto functional groups contribute to its solubility in a range of organic solvents.[1]

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. The following table summarizes available quantitative and qualitative solubility data in common organic solvents.

| Solvent | Solubility | Temperature | Source |

| Ethanol | 17.3 mg/mL | Not Specified | [6] |

| Very Soluble | Not Specified | [3][4] | |

| Anhydrous Ethanol | Very Soluble | Not Specified | [3][5] |

| Methanol | Enhanced Solubility | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | Enhanced Solubility | Not Specified | [1] |

| Diethyl Ether | Very Soluble | Not Specified | [4] |

| 1,4-Dioxane | Very Soluble | Not Specified | [4] |

| Fatty Oils (e.g., Vegetable Oils) | Freely Soluble | Not Specified | [3][5] |

| Water | < 0.5 mg/mL | Not Specified | [6] |

| Practically Insoluble | Not Specified | [1][3][4][5][7] | |

| 45% (w/v) 2-hydroxypropyl-β-cyclodextrin (aqueous) | 4 mg/mL | Not Specified | [6] |

Note: Qualitative terms such as "Very Soluble" and "Freely Soluble" are based on pharmacopeial definitions, which generally indicate that a high concentration of the solute can be dissolved. Specific quantitative values were not available in the cited sources for these entries.

Role of Co-solvents in Formulations

In pharmaceutical preparations, particularly for high-concentration injectable solutions, co-solvents are essential. Benzyl (B1604629) alcohol and benzyl benzoate (B1203000) are commonly used to achieve and maintain the desired concentration of testosterone esters.[8][9][10]

-

Benzyl Alcohol acts as a solvent and a bacteriostatic preservative.[8]

-

Benzyl Benzoate is a crucial co-solvent that significantly enhances the solubility of this compound, allowing for higher concentration formulations and preventing the hormone from recrystallizing or "crashing" out of the oil-based vehicle.[8][9]

For example, a typical formulation for a 250 mg/mL solution might involve dissolving the this compound powder first in a mixture of benzyl alcohol and benzyl benzoate before adding the carrier oil (e.g., cottonseed oil).[8]

Experimental Protocols for Solubility Determination

Determining the solubility of a steroid like this compound is a fundamental step in pre-formulation studies. A common and robust methodology is the Saturated Shake-Flask Method followed by concentration analysis .

Principle

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a controlled temperature. The concentration of the dissolved solute in the supernatant is then measured, which represents its equilibrium solubility under those conditions.

Detailed Methodology

-

Preparation : Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed container (e.g., a glass test tube or flask). The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration : Vigorously agitate the mixture for an extended period (e.g., 24-48 hours) in a temperature-controlled environment, such as a shaking water bath. This ensures that the system reaches equilibrium.

-

Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed (e.g., 5,000 rpm) for a set duration (e.g., 15 minutes).[11][12]

-

Sample Collection : Carefully collect a precise volume of the clear supernatant without disturbing the sediment.

-

Dilution : Perform a series of accurate serial dilutions of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

Concentration Analysis : Quantify the concentration of this compound in the diluted samples using a validated analytical technique. A common method is Ultraviolet-Visible (UV-Vis) Spectrophotometry .

-

This compound has a maximum absorbance at a wavelength of approximately 241 nm.[4]

-

Prepare a standard curve using known concentrations of this compound.

-

Measure the absorbance of the diluted samples and calculate the concentration based on the standard curve.

-

-

Calculation : Multiply the measured concentration by the dilution factor to determine the original solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. 5.imimg.com [5.imimg.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. This compound | 315-37-7 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | C26H40O3 | CID 9416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aasraw.co [aasraw.co]

- 9. US11642355B2 - Pharmaceutical compositions of testosterone - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. stressmarq.com [stressmarq.com]

- 12. arborassays.com [arborassays.com]

Stability and Degradation of Testosterone Enanthate in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of testosterone (B1683101) enanthate in solution and its degradation products. Understanding the stability profile of an active pharmaceutical ingredient (API) like testosterone enanthate is critical for the development of safe, effective, and stable pharmaceutical formulations. This document details the primary degradation pathways, summarizes quantitative stability data, outlines experimental protocols for stability-indicating analyses, and provides visual representations of key processes.

Introduction to this compound Stability

This compound, a long-acting ester of the natural androgen testosterone, is widely used in hormone replacement therapy. Its stability in solution is a crucial factor influencing the shelf-life, potency, and safety of pharmaceutical preparations. The primary degradation pathway for this compound in solution is hydrolysis of the enanthate ester bond, which releases testosterone and enanthic acid.[1] Other potential degradation routes include oxidation and photodegradation.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the drug substance to stress conditions such as acid, base, heat, light, and oxidizing agents to accelerate degradation.[2]

Degradation Pathways and Products

The principal degradation of this compound in solution occurs through two main pathways: hydrolysis and oxidation.

2.1. Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for this compound in aqueous and oil-based solutions. The ester linkage at the C17 position is susceptible to cleavage, yielding testosterone and enanthic acid. This reaction can be catalyzed by both acids and bases.

-

Acidic and Basic Hydrolysis: Under both acidic and basic conditions, the primary degradation product of this compound is testosterone.[3] In a study on testosterone cypionate, a similar ester, testosterone was identified as the major degradant under acid and base hydrolysis.[3]

2.2. Oxidative Degradation

This compound can undergo oxidative degradation, leading to the formation of various oxidized products. The steroid nucleus is susceptible to oxidation, which can result in the introduction of hydroxyl groups or other modifications. Studies on testosterone have shown that it degrades under oxidative conditions.

2.3. Photodegradation

Exposure to light can also induce degradation of testosterone and its esters. Photodegradation can lead to complex rearrangements and the formation of various photoproducts. Studies on testosterone have identified several photoproducts, and it is expected that this compound would exhibit similar susceptibility.[4][5]

2.4. Thermal Degradation

Elevated temperatures can accelerate the degradation of this compound. Thermal stress can promote both hydrolysis and oxidation reactions. Testosterone has been shown to degrade under thermal stress.

Quantitative Stability Data

Forced degradation studies provide quantitative data on the extent of degradation under various stress conditions. While specific quantitative data for this compound is limited in the public domain, studies on testosterone and its other esters provide valuable insights. The following table summarizes the typical degradation behavior observed in forced degradation studies of testosterone and its esters.

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Primary Degradation Product(s) | Reference |

| Acid Hydrolysis | 0.5 N HCl | - | - | Significant | Testosterone | [3] |

| Base Hydrolysis | 0.5 N NaOH | - | - | Significant | Testosterone | [3] |

| Oxidative | 5.0% H₂O₂ | - | - | Significant | Oxidized derivatives | [3] |

| Thermal | Dry Heat | - | - | Significant | Thermally induced products | |

| Photolytic | UV Light | - | - | - | Photoproducts | [4][5] |

Note: The table presents a qualitative summary based on available literature for testosterone and its esters. Specific percentages of degradation for this compound may vary depending on the exact experimental conditions.

Experimental Protocols

The development and validation of a stability-indicating analytical method are crucial for accurately assessing the stability of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common techniques employed.

4.1. Stability-Indicating UPLC-MS Method for Testosterone

This section outlines a typical experimental protocol for a stability-indicating UPLC-MS method, adapted from a study on testosterone.

4.1.1. Chromatographic Conditions

-

Column: Acquity BEH C18 (50x2.1mm, 1.7µm)

-

Mobile Phase A: 0.05% formic acid in water

-

Mobile Phase B: 0.05% formic acid in acetonitrile

-

Gradient Program: A linear gradient from 25% B to 50% B over 5 minutes, followed by a return to initial conditions.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 2 µL

-

Detection: UV at 245 nm and Mass Spectrometry (ESI positive and negative modes)

4.1.2. Forced Degradation Study Protocol

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.5 N HCl and keep at room temperature.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.5 N NaOH and keep at room temperature.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 5.0% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat.

-

Photolytic Degradation: Expose the drug substance in solution and as a solid to UV light.

-

Sample Analysis: After the specified duration, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for UPLC-MS analysis.

Visualizations

5.1. Degradation Pathway of this compound

The following diagram illustrates the primary hydrolytic degradation pathway of this compound.

5.2. Experimental Workflow for Stability Testing

The diagram below outlines the general workflow for conducting forced degradation studies and developing a stability-indicating method.

Conclusion

The stability of this compound in solution is primarily influenced by hydrolysis, which leads to the formation of testosterone and enanthic acid. Oxidative, thermal, and photolytic stress can also contribute to its degradation, resulting in a variety of degradation products. A well-designed forced degradation study coupled with a validated stability-indicating HPLC or UPLC-MS method is essential for comprehensively characterizing the stability profile of this compound and ensuring the quality and safety of its pharmaceutical formulations. Further research to quantify the degradation products of this compound under specific stress conditions and to fully elucidate the structures of all minor degradants would be beneficial for a complete understanding of its stability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Determination of testosterone and its photodegradation products in surface waters using solid-phase extraction followed by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Testosterone Enanthate and the Androgen Receptor: A Technical Guide

Executive Summary: Testosterone (B1683101) enanthate is a long-acting prodrug of testosterone, the primary male androgen. Its therapeutic and physiological effects are not mediated by the ester itself, but by the testosterone molecule released following enzymatic cleavage in the body. Therefore, to understand its mechanism of action, it is essential to analyze the binding affinity of testosterone to the androgen receptor (AR). This guide provides an in-depth analysis of this interaction, including quantitative binding data, detailed experimental protocols for its measurement, and a visualization of the canonical androgen receptor signaling pathway.

Introduction: Testosterone Enanthate as a Prodrug

This compound is a synthetic derivative of testosterone designed to provide a sustained release of the hormone after intramuscular injection.[1] The enanthate ester moiety is attached to the 17-beta hydroxyl group of the testosterone molecule. This modification increases the hormone's lipophilicity, allowing it to be formulated in an oil vehicle and form a depot within the muscle tissue upon injection.[1][2]

Following administration, esterase enzymes present in the bloodstream and tissues hydrolyze the ester bond, cleaving the enanthic acid and releasing free, biologically active testosterone.[2][3] This process occurs gradually, resulting in a prolonged therapeutic effect and an elimination half-life of approximately 4.5 days.[3] The pharmacological activity of this compound is therefore entirely dependent on its conversion to testosterone, which then acts as the direct agonist for the androgen receptor (AR).[1]

Binding Affinity of Testosterone to the Androgen Receptor

The biological actions of testosterone are mediated through its binding to the androgen receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[4][5] The affinity of this binding is a critical parameter that dictates the potency of the hormone. This interaction is typically quantified using the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a stronger binding affinity.

Testosterone binds to the androgen receptor with high affinity, though its 5α-reduced metabolite, dihydrotestosterone (B1667394) (DHT), generally exhibits a two to five-fold higher affinity.[5][6] The binding affinity can vary slightly depending on the tissue and the experimental conditions.

| Ligand | Receptor Source | Assay Type | Binding Affinity Constant | Reference |

| Testosterone | Rat Prostate Cytosol | Competitive Binding | Kd: ~0.2-0.5 nM | [7] |

| Testosterone | Human Prostatic Hyperplasia | Competitive Binding ([³H]-R1881) | Ki: 50 nM | [8] |

| Dihydrotestosterone (DHT) | Rat Prostate Cytosol | Competitive Binding | Kd: ~0.2-0.5 nM | [7] |

| Dihydrotestosterone (DHT) | Human Prostatic Hyperplasia | Competitive Binding ([³H]-R1881) | Ki: 6 nM | [8] |

| R1881 (Metribolone) | Human Prostatic Hyperplasia | Competitive Binding | Ki: 0.09 nM | [8] |

Table 1: Comparative binding affinities of androgens to the androgen receptor. Note that values can differ based on assay methodology and conditions.

Androgen Receptor Signaling Pathway

The primary mechanism of androgen action is the direct regulation of gene transcription, often referred to as the classical or genomic pathway.[4][9]

-

Ligand Binding: Testosterone diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm. The AR, in its unbound state, is part of a complex with heat shock proteins (HSPs).[4][10]

-

Conformational Change & Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.[4][5][10]

-

Nuclear Translocation & Dimerization: The activated androgen-AR complex translocates into the nucleus.[4][11] Inside the nucleus, it dimerizes with another activated androgen-AR complex.[5][10]

-

DNA Binding: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.[10][11]

-

Gene Transcription: The bound receptor complex recruits co-activator proteins and the general transcription machinery, including RNA polymerase II, to initiate or enhance the transcription of androgen-responsive genes into messenger RNA (mRNA).[9][10]

-

Protein Synthesis: The mRNA is then translated into proteins that carry out the physiological effects of androgens, such as promoting cell proliferation and survival in prostate cells.[12]

Experimental Protocols

The binding affinity of testosterone to the AR is primarily determined using competitive radioligand binding assays.

Competitive Radioligand Binding Assay

Principle: This assay measures the ability of an unlabeled ligand (the "competitor," e.g., testosterone) to compete with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-R1881 or [³H]-DHT) for binding to the androgen receptor.[13][14] The displacement of the radioligand by increasing concentrations of the competitor allows for the calculation of the competitor's inhibition constant (Ki), a measure of its binding affinity.[13]

Methodology:

-

Receptor Preparation: An androgen receptor source is prepared, typically from rat ventral prostate cytosol or using a recombinant human androgen receptor.[13][15] The tissue is homogenized in a buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol) and centrifuged to obtain a cytosolic fraction containing the AR.[15]

-

Assay Setup: The assay is performed in microtiter plates. Three types of wells are prepared:

-

Total Binding: Contains the AR preparation and the radioligand.

-

Non-specific Binding (NSB): Contains AR, radioligand, and a saturating concentration of a high-affinity unlabeled androgen to block all specific binding sites.[14]

-

Competition: Contains AR, radioligand, and serial dilutions of the test compound (testosterone).[13]

-

-

Incubation: The plates are incubated, often at 4°C for 18-24 hours, to allow the binding reaction to reach equilibrium.[14]

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. A common method involves adding a hydroxyapatite (B223615) (HAP) slurry.[13] The HAP binds the receptor complexes, which are then pelleted by centrifugation. The unbound ligand in the supernatant is aspirated.

-

Detection: A scintillation cocktail is added to the HAP pellet (containing the bound radioligand).[13] The radioactivity is then measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the radioactivity in the NSB wells from the total binding wells.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve.

-

The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.

-

Conclusion

This compound functions as a delivery system for testosterone, the active hormone that binds to the androgen receptor to initiate a cascade of genomic events. The high binding affinity of testosterone to the AR, quantifiable through established methods like competitive radioligand binding assays, is fundamental to its potent androgenic activity. A thorough understanding of this binding interaction and the subsequent signaling pathway is critical for researchers and drug development professionals working in endocrinology, oncology, and related fields.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Androgen receptor - Wikipedia [en.wikipedia.org]

- 5. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physicochemical characterization of the androgen receptor from hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Anabolic Impact of Testosterone Enanthate on Protein Synthesis in C2C12 Myotubes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which testosterone (B1683101) enanthate stimulates protein synthesis in C2C12 myotubes, a widely used in vitro model for skeletal muscle. The document outlines the key signaling pathways, presents quantitative data from relevant studies, and offers detailed experimental protocols for researchers investigating the anabolic effects of androgens.

Introduction: Testosterone and Skeletal Muscle Anabolism

Testosterone, a potent anabolic steroid, plays a crucial role in the regulation of skeletal muscle mass. Its effects are primarily mediated through the androgen receptor (AR), leading to an increase in muscle protein synthesis and subsequent hypertrophy.[1][2] The C2C12 cell line, derived from mouse myoblasts, provides a robust and reliable model to dissect the cellular and molecular events underlying testosterone-induced muscle growth. When differentiated into myotubes, these cells exhibit many of the characteristics of mature muscle fibers, making them an ideal system for studying the direct effects of anabolic agents.

Testosterone's influence on protein synthesis is a multifaceted process involving both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of testosterone to the cytosolic androgen receptor, followed by its translocation to the nucleus, where it modulates the transcription of target genes.[3][4] Emerging evidence also points to rapid, non-genomic actions of testosterone that are initiated at the cell membrane and involve the activation of various kinase cascades.[3][5][6]

Signaling Pathways Activated by Testosterone Enanthate

This compound, as a testosterone pro-drug, exerts its effects by increasing circulating testosterone levels. In C2C12 myotubes, testosterone activates several key signaling pathways that converge to stimulate protein synthesis.

Androgen Receptor (AR)-Mediated Genomic Pathway

The canonical pathway for testosterone action is through the androgen receptor. Upon binding testosterone, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] In the nucleus, the AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-activators and modulating the transcription of genes involved in muscle growth and differentiation, such as Myogenin and Myosin Heavy Chains.[7][8] Studies have shown that AR expression increases during C2C12 differentiation, with high doses of testosterone further inducing AR expression.[7]

Figure 1: Genomic Androgen Receptor Signaling Pathway.

Non-Genomic PI3K/Akt/mTOR Pathway

Testosterone can also rapidly activate signaling cascades independent of gene transcription. A key non-genomic pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).[3][9] Activated Akt has multiple downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a central regulator of protein synthesis.[10][11] The activation of the PI3K/Akt pathway by androgens appears to be mediated by a direct interaction of the AR with the p85 regulatory subunit of PI3K.[3]

mTOR exists in two complexes, mTORC1 and mTORC2. mTORC1, in particular, promotes protein synthesis by phosphorylating two key downstream effectors: p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10][11] Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and elongation factors, while phosphorylation of 4E-BP1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation. Studies in muscle cells have shown that testosterone increases the phosphorylation of Akt, S6K1, and mTOR.[9][10]

Figure 2: Non-Genomic PI3K/Akt/mTOR Signaling Pathway.

Other Non-Genomic Signaling: Calcium and MAPK Pathways

Rapid, non-genomic effects of testosterone also include the modulation of intracellular calcium levels.[3][5] Testosterone has been shown to induce a rapid, transient increase in intracellular calcium in myotubes, which is often preceded by a rise in inositol (B14025) 1,4,5-triphosphate (IP3).[3][5] This suggests the involvement of a G-protein coupled receptor at the plasma membrane that activates phospholipase C (PLC).[5][6] Increased intracellular calcium can influence various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. The MAPK/ERK pathway has also been implicated in testosterone-induced muscle hypertrophy.[9][12]

Quantitative Data on Testosterone's Effects in C2C12 Myotubes

The following tables summarize quantitative findings from studies investigating the impact of testosterone and its derivatives on C2C12 myotubes and related models.

Table 1: Effects on Protein Content and Myotube Morphology

| Parameter | Treatment | Fold Change/Effect | Cell Type | Reference |

| Total Protein Content | 100 nM Dihydrotestosterone (DHT) for 3 days | ~20% increase vs. vehicle | C2C12-AR myotubes | [13] |

| Myotube Cross-Sectional Area (CSA) | 100 nM Testosterone for 12 hours | Significant increase | Rat skeletal muscle myotubes | [9] |

| α-actin mRNA and protein levels | 100 nM Testosterone | Increased | Rat skeletal muscle myotubes | [9] |

| Myotube Width | 50 nM and 500 nM Testosterone for 3 and 6 days | Significant increase | C2C12 myotubes | [14] |

| Myogenin mRNA expression | 50 nM and 500 nM Testosterone for 3 days | ~1.0-1.1 fold increase (p<0.01) | C2C12 myotubes | [14] |

Table 2: Effects on Signaling Protein Phosphorylation

| Protein | Treatment | Time Point | Fold Change in Phosphorylation | Cell Type | Reference |

| Akt (Ser473) | 100 nM Testosterone | 15 min | Increased | Rat skeletal muscle myotubes | [9] |

| ERK1/2 | 100 nM Testosterone | 5 min | Increased | Rat skeletal muscle myotubes | [9] |

| S6K1 | 100 nM Testosterone | 60 min | Increased | Rat skeletal muscle myotubes | [9] |

| mTOR (Ser2448) | Low concentration Testosterone | 24 hours | Increased (independent of Akt activation) | C2C12 myotubes | [10][15] |

| mTOR | Testosterone | - | Increased | Primary rat myotubes | [3] |

| Akt | Testosterone | - | Increased | Primary rat myotubes | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on protein synthesis in C2C12 myotubes.

Figure 3: General Experimental Workflow.

C2C12 Cell Culture and Differentiation

-

Myoblast Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 50 U/mL penicillin, and 50 µg/mL streptomycin.[10] Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Differentiation: Upon reaching 95-100% confluency, the growth medium is replaced with differentiation medium, which consists of DMEM supplemented with 2% heat-inactivated horse serum (HIHS), 50 U/mL penicillin, and 50 µg/mL streptomycin.[10][16]

-

Myotube Formation: The differentiation medium is changed daily. Myotubes typically form within 3-7 days, characterized by elongated, multinucleated cells.[10][17]

This compound Treatment

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethanol (B145695) or DMSO.

-

Treatment of Myotubes: After differentiation, the medium is replaced with serum-free DMEM containing the desired concentration of this compound (e.g., 50 nM) or vehicle control.[10][14] The incubation time will vary depending on the specific endpoint being measured (e.g., 24 hours for protein synthesis assays).[10]

Protein Synthesis Assay (SUnSET - Surface Sensing of Translation)

The SUnSET method is a non-radioactive technique to measure global protein synthesis.[16][18]

-

Puromycin (B1679871) Labeling: Thirty minutes prior to cell harvesting, add puromycin to the culture medium at a final concentration of 1 µM.[19] Puromycin is an aminonucleoside antibiotic that mimics aminoacyl-tRNA and is incorporated into nascent polypeptide chains, terminating translation.

-

Cell Lysis: Wash the myotubes twice with ice-cold PBS. Lyse the cells in chilled Radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[19]

-

Western Blotting for Puromycin: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-puromycin antibody to detect puromycylated peptides. The intensity of the signal is proportional to the rate of protein synthesis. Normalize the results to a loading control such as β-actin or GAPDH.[19]

Western Blotting for Signaling Proteins

-

Protein Extraction and Quantification: Lyse the cells as described above. Determine the protein concentration of the lysates using a BCA protein assay.[19]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel.[10] After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).[10] Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K1, S6K1).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

RT-qPCR for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from the C2C12 myotubes using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., Androgen Receptor, Myogenin, IGF-I) and a reference gene (e.g., GAPDH). Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[14]

Conclusion

This compound promotes protein synthesis in C2C12 myotubes through a complex interplay of genomic and non-genomic signaling pathways. The activation of the androgen receptor and the subsequent modulation of gene expression, coupled with the rapid activation of the PI3K/Akt/mTOR signaling cascade, are central to its anabolic effects. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to further elucidate the mechanisms of androgen action in skeletal muscle and to develop novel therapeutic strategies for muscle wasting conditions.

References

- 1. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evidence for a Non-Genomic Action of Testosterone in Skeletal Muscle Which may Improve Athletic Performance: Implications for the Female Athlete - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Androgen receptor expression during C2C12 skeletal muscle cell line differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. Androgen receptor regulates the proliferation of myoblasts under appropriate or excessive stretch through IGF-1 receptor mediated p38 and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. physoc.org [physoc.org]

- 15. "Testosterone regulation of Akt/mTORC1/FoxO3a signaling in skeletal mus" by James P. White, Song Gao et al. [digitalcommons.memphis.edu]

- 16. researchgate.net [researchgate.net]

- 17. Enrichment of Newly Synthesized Proteins following treatment of C2C12 Myotubes with Endotoxin and Interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Effect of synchronicity of amino acid supply on the synthesis of protein in C2C12 myotubes cultured in vitro [frontiersin.org]

- 19. GSI Treatment Preserves Protein Synthesis in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Testosterone Enanthate: A Technical Guide to Its Conversion to Testosterone

For Researchers, Scientists, and Drug Development Professionals

Testosterone (B1683101) enanthate, a long-acting ester of the native androgen, testosterone, is a cornerstone of androgen replacement therapy. Its clinical efficacy hinges on its slow and sustained conversion within the body to active testosterone. This technical guide provides an in-depth exploration of the in vivo hydrolysis of testosterone enanthate, detailing the underlying enzymatic processes, pharmacokinetic profiles, and the experimental methodologies used to elucidate these characteristics.

The Conversion Pathway: Enzymatic Hydrolysis

This compound is a prodrug, meaning it is biologically inactive until it is metabolized in the body.[1] The conversion to active testosterone is a straightforward process of enzymatic hydrolysis. Following intramuscular or subcutaneous injection, this compound, which is typically dissolved in an oil vehicle, forms a depot in the muscle or subcutaneous tissue. From this depot, it is slowly released into the bloodstream.

The key players in the conversion are non-specific esterase enzymes, which are abundant in the blood, liver, and other tissues.[2] These enzymes cleave the ester bond between the testosterone molecule and the enanthate (heptanoate) moiety. This hydrolysis releases free, biologically active testosterone and enanthic acid into circulation.[1] The slow release from the depot and the subsequent enzymatic cleavage are the rate-limiting steps that determine the sustained-release profile of this formulation.[3]

Caption: Enzymatic conversion of this compound.

Pharmacokinetics of Testosterone Following Enanthate Administration

The pharmacokinetics of testosterone following the administration of this compound are characterized by a "flip-flop" kinetic model.[3] In this scenario, the rate of absorption (release from the depot and hydrolysis) is slower than the rate of elimination of the active testosterone, making the absorption phase the rate-limiting step in its overall pharmacokinetic profile.[3] The intrinsic half-life of testosterone itself is very short (10-100 minutes), but the apparent half-life after this compound injection is much longer due to this slow release.[3]

Pharmacokinetic Parameters in Humans

The following tables summarize key pharmacokinetic parameters of testosterone following the administration of this compound in human subjects, primarily hypogonadal men.

| Parameter | Value | Dosage and Administration | Subject Population | Source |

| Elimination Half-Life (t½) | ~4.5 days | Intramuscular injection | Not specified | [1][3] |

| Mean Residence Time (MRT) | ~8.5 days | Intramuscular injection | Not specified | [1][3] |

| Time to Peak (Tmax) | 24-72 hours (mean 1.7 days) | Single intramuscular injection | Not specified | [3] |

| Cavg (Week 6) | 422.4 ng/dL | 50 mg weekly, subcutaneous | Hypogonadal men | [4] |

| Cavg (Week 6) | 895.5 ng/dL | 100 mg weekly, subcutaneous | Hypogonadal men | [4] |

| Cavg (Week 1) | 1658.7 ng/dL | 200 mg, intramuscular | Hypogonadal men | [4] |

| Cavg (steady state) | 553.3 ng/dL | 75 mg weekly, subcutaneous | Hypogonadal men | [5] |

Pharmacokinetic Parameters in Non-Human Primates

Non-human primates are often used in preclinical studies to model human pharmacokinetics.

| Parameter | Value | Dosage and Administration | Animal Model | Source |

| Elimination Half-Life (t½) | 4-5 days | 32.8 mg, single intramuscular injection | Orchidectomized cynomolgus monkeys | [6] |

| Time to Baseline | 4-5 weeks | 32.8 mg, single intramuscular injection | Orchidectomized cynomolgus monkeys | [6] |

| Peak Serum Level | 400% of baseline within 24 hours | 32.8 mg, single intramuscular injection | Orchidectomized cynomolgus monkeys | [6] |

| Peak on Day 3 | Sharp increase within 24h, peak on day 3 | 50 mg every 14 days, intramuscular | Adult male rhesus monkeys | [7] |

Experimental Protocols

The characterization of this compound's in vivo conversion relies on robust experimental and analytical protocols.

Human Pharmacokinetic Studies

A typical study to evaluate the pharmacokinetics of this compound in humans involves the following steps:

-

Subject Recruitment: Healthy adult males or men with a confirmed diagnosis of hypogonadism are recruited.[8] Exclusion criteria often include normal testosterone levels and any significant medical conditions that could interfere with the study.[8]

-

Drug Administration: this compound is administered, commonly as an intramuscular injection in the gluteal muscle or subcutaneously in the abdominal region.[1][4][5] Doses can range from 50 mg to 400 mg, with administration intervals of one to four weeks.[9]

-

Blood Sampling: Serial blood samples are collected at predetermined time points. For instance, samples might be taken pre-dose and then at multiple intervals post-injection (e.g., 24h, 48h, 72h, and then daily or every other day) to accurately map the concentration-time curve.[10][11] For steady-state analysis, sampling occurs after multiple doses.[4]

-

Sample Processing: Blood is centrifuged to separate serum or plasma, which is then stored, typically at -20°C or lower, until analysis.

-

Bioanalysis: Serum/plasma concentrations of testosterone and often its metabolites like dihydrotestosterone (B1667394) (DHT) and estradiol (B170435) are quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

-

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using standard non-compartmental or compartmental analysis software.[8]

Caption: Workflow for a human pharmacokinetic study.

Animal Studies

Animal models, particularly in rodents and non-human primates, are crucial for preclinical evaluation.[12][13][14][15][16]

-

Model: Ovariectomized female mice or orchidectomized male monkeys are often used to eliminate endogenous testosterone production, providing a clearer signal from the exogenous administration.[6][12]

-

Administration: this compound is typically administered via intramuscular or subcutaneous injection. For example, a study in cynomolgus monkeys used a single 32.8 mg intramuscular injection.[6] Another study in female mice used twice-weekly subcutaneous injections of 0.225 to 0.9 mg.[17]

-

Endpoints: Key endpoints include serum testosterone levels, effects on target organs (e.g., testicular volume in intact animals), and behavioral changes.[6][7]

Analytical Methodology: LC-MS/MS for Testosterone Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of testosterone in biological matrices due to its high sensitivity and specificity.[4][18][19][20]

-

Sample Preparation:

-